Bromobenzarone Bromobenzarone Benzbromarone Impurity A is an impurity of benzbromarone and is currently being investigated as a potent human uric acid transporter I inhibitor.
Brand Name: Vulcanchem
CAS No.: 94729-09-6
VCID: VC21346911
InChI: InChI=1S/C17H13BrO3/c1-2-14-16(11-5-3-4-6-15(11)21-14)17(20)10-7-8-13(19)12(18)9-10/h3-9,19H,2H2,1H3
SMILES: CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)Br
Molecular Formula: C17H13BrO3
Molecular Weight: 345.2 g/mol

Bromobenzarone

CAS No.: 94729-09-6

Cat. No.: VC21346911

Molecular Formula: C17H13BrO3

Molecular Weight: 345.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Bromobenzarone - 94729-09-6

CAS No. 94729-09-6
Molecular Formula C17H13BrO3
Molecular Weight 345.2 g/mol
IUPAC Name (3-bromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone
Standard InChI InChI=1S/C17H13BrO3/c1-2-14-16(11-5-3-4-6-15(11)21-14)17(20)10-7-8-13(19)12(18)9-10/h3-9,19H,2H2,1H3
Standard InChI Key QXZXBNDIHSUZDF-UHFFFAOYSA-N
SMILES CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)Br
Canonical SMILES CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)Br

Chemical Structure and Properties

Benzbromarone (C₁₇H₁₂Br₂O₃) is characterized as 1-Benzofuran substituted at C-2 and C-3 by an ethyl group and a 3,5-dibromo-4-hydroxybenzoyl group respectively . Its precise chemical name is (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone . This molecular structure contributes to its unique pharmacological profile and mechanism of action.

Nomenclature and Identification

The compound is identified by several scientific identifiers that facilitate its recognition in chemical databases and research literature:

Identifier TypeValue
Chemical FormulaC₁₇H₁₂Br₂O₃
CAS Number3562-84-3
European Community Number222-630-7
ChEBI IDCHEBI:3023
DrugBank IDDB12319
IUPAC Name(3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone

The compound is also known by alternative names including 3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethylbenzofuran .

Pharmacological Properties

Benzbromarone exhibits significant pharmacological activity, particularly in relation to uric acid metabolism and excretion.

Mechanism of Action

Benzbromarone functions as a uricosuric agent, effectively lowering serum urate levels while simultaneously increasing urinary urate excretion . This dual action makes it particularly effective for managing hyperuricemia. The compound is also identified as an inhibitor of CYP2C9, which may contribute to its pharmacological effects and potential drug interactions .

Clinical Efficacy

In clinical evaluations, benzbromarone has demonstrated impressive efficacy:

  • Reduces serum uric acid levels by one-third to one-half in patients with hyperuricemia and gout

  • Maintains its effectiveness during long-term treatment for periods extending up to 8 years

  • Can be administered in a once-daily regimen, unlike some comparable medications that require multiple daily doses

Comparative Efficacy

Comparative studies have positioned benzbromarone favorably against other uric acid-lowering agents:

TreatmentDaily DosageRelative Efficacy
Micronized Benzbromarone80 mgBaseline comparison
Probenecid1000 mgBenzbromarone at least as effective
Allopurinol300 mgBenzbromarone at least as effective

These findings from short-term comparative therapeutic trials indicate that 80 mg of micronized benzbromarone daily was at least as effective as 1000 mg of probenecid or 300 mg of allopurinol daily in lowering serum uric acid levels .

Hepatotoxicity Research Findings

A significant body of research has investigated the potential hepatotoxic effects of benzbromarone. These studies have revealed important insights into its safety profile and mechanism of hepatic injury.

Mitochondrial Effects

Research has demonstrated that benzbromarone can affect mitochondrial function in several ways:

ParameterBenzbromarone EffectConcentrationComparison to Amiodarone
Mitochondrial membrane potential81% decrease20 μmol/LMore potent (23% decrease)
State 3 oxidationSignificant decrease<1 μmol/L for 50% decrease of respiratory control ratioMore potent (12.9 μmol/L)
Oxidative phosphorylationUncoupling effectNot specifiedSimilar effect
Mitochondrial β-oxidation58% decrease50 μmol/LLess potent than benzarone (87% decrease at 100 μmol/L)

These findings indicate that benzbromarone significantly impacts mitochondrial function at relatively low concentrations compared to similar compounds .

Cellular Toxicity Mechanisms

At higher concentrations (100 μmol/L), benzbromarone has been shown to induce several cellular responses that contribute to hepatotoxicity:

  • Increased production of reactive oxygen species

  • Induced mitochondrial leakage of cytochrome c in HepG2 cells

  • Promoted permeability transition in isolated rat liver mitochondria

  • Triggered both apoptosis and necrosis in isolated rat hepatocytes

Research suggests that benzbromarone's hepatotoxicity is at least partially explained by these mitochondrial effects and the subsequent induction of cell death pathways .

Clinical Applications

Benzbromarone has specific applications in clinical practice, primarily related to the management of hyperuricemia and associated conditions.

Dosage and Administration

The typical therapeutic dosage of benzbromarone is 80 mg administered once daily, which has demonstrated efficacy comparable to higher doses of alternative agents . This dosing advantage contributes to improved patient adherence compared to medications requiring multiple daily administrations.

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